Product packaging for 4-Methyl-1,2,4-triazoline-3,5-dione(Cat. No.:CAS No. 13274-43-6)

4-Methyl-1,2,4-triazoline-3,5-dione

Cat. No.: B123949
CAS No.: 13274-43-6
M. Wt: 113.08 g/mol
InChI Key: XRYKNRLGZZNWEE-UHFFFAOYSA-N
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Description

Significance of the 1,2,4-Triazoline-3,5-dione Scaffold in Synthetic Methodologies

The 1,2,4-triazole (B32235) nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse biological activities. qu.edu.saresearchgate.netnih.gov This is attributed to the unique electronic properties and aromaticity of the triazole ring, which allow for stable connections with various bioactive structures. jopir.in The 1,2,4-triazole moiety can engage in various non-covalent interactions, which can influence properties like lipophilicity and the ability to bind to biological targets. mdpi.com Consequently, this scaffold is present in a number of pharmaceutical drugs, including the antifungal medication fluconazole (B54011) and the antiviral agent ribavirin. mdpi.com

Beyond their medicinal importance, 4-substituted-1,2,4-triazoline-3,5-diones are powerful reagents in synthetic chemistry. researchgate.net Their distinct reactivity enables the precise and selective labeling of molecular scaffolds, which is crucial for structural elucidation, tracking in biological systems, and stabilizing unstable compounds. researchgate.netresearchgate.net A notable application is in the synthesis of novel polydienes through the "ene" reaction at ambient temperatures. researchgate.net This method allows for a wide range of chemical conversions, with up to 93% of the diene repeating units in a polymer chain undergoing reaction. researchgate.net

The reactivity of the 1,2,4-triazoline-3,5-dione scaffold is most prominently demonstrated in cycloaddition reactions. uzhnu.edu.ua Compounds like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) and MTAD are among the most potent dienophiles known, readily participating in Diels-Alder reactions with dienes. uzhnu.edu.uawikipedia.org This high reactivity has been harnessed for the synthesis of complex molecules, such as in the first synthesis of prismane. wikipedia.org The [2+2+2] cycloaddition, or homo-Diels-Alder reaction, of N-substituted 1,2,4-triazoline-3,5-diones with bicycloalkadienes provides rapid access to structurally interesting heterocyclic molecules. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3N3O2 B123949 4-Methyl-1,2,4-triazoline-3,5-dione CAS No. 13274-43-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1,2,4-triazole-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O2/c1-6-2(7)4-5-3(6)8/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYKNRLGZZNWEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N=NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30157738
Record name 4-Methyl-1,2,4-triazoline-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30157738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13274-43-6
Record name 4-Methyl-1,2,4-triazoline-3,5-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013274436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-1,2,4-triazoline-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30157738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of 4 Methyl 1,2,4 Triazoline 3,5 Dione

Conventional Synthetic Routes to 4-Methyl-1,2,4-triazoline-3,5-dione

This compound (MTAD) is a powerful reagent in cycloaddition chemistry. researchgate.net Its synthesis has been a subject of interest for over half a century, with conventional routes primarily relying on the oxidation of its precursor, N-methylurazole.

Oxidation Strategies from N-Methylurazole Precursors

The transformation of N-methylurazole to MTAD is an oxidation reaction. A variety of oxidizing agents have been employed for this purpose, each with its own set of advantages and disadvantages regarding yield, purity, and safety. Common oxidants include dinitrogen tetroxide, fuming nitric acid, and tert-butyl hypochlorite. wikipedia.org The choice of oxidizing agent and reaction conditions can significantly impact the efficiency of the synthesis and the purity of the final product. For instance, the use of a DABCO-Br2 complex has been reported as a method for the synthesis of MTAD from N-methylurazole. researchgate.netmdpi.com

A key challenge in the synthesis of MTAD has been its purification, which often involved sublimation. researchgate.net This process can be hazardous and is not ideal for large-scale production. However, recent advancements have shown that careful selection of oxidation conditions can lead to the formation of MTAD in high purity, thereby circumventing the need for sublimation and allowing for simple filtration as a purification method. researchgate.net

Methodological Advancements in N-Methylurazole Synthesis

One approach involves a one-pot synthesis of 4-substituted 1,2,4-triazolidine-3,5-diones (urazoles) from aniline (B41778) derivatives. organic-chemistry.org This method proceeds through the formation of carbamate (B1207046) intermediates from the reaction of anilines with ethyl chloroformate, followed by reaction with ethyl carbazate (B1233558) to form semicarbazides, which then cyclize to the urazole (B1197782). organic-chemistry.org This one-pot procedure is advantageous as it avoids the isolation of intermediates and utilizes milder reaction conditions. organic-chemistry.org

Development of Scalable and Safer Synthetic Protocols for this compound

Historically, the widespread application of MTAD on a larger scale has been hindered by unsafe preparation and purification methods. researchgate.net A significant safety concern has been the potential generation of methyl isocyanate, a highly toxic compound. researchgate.net To address these limitations, a scalable and safer synthetic route to MTAD has been developed that avoids the formation of methyl isocyanate. researchgate.net This improved protocol also eliminates the need for sublimation by employing judicious oxidation conditions that yield a product pure enough to be isolated by simple filtration. researchgate.net

In Situ Generation and Utilization of this compound

In some applications, MTAD can be generated in situ, meaning it is produced within the reaction mixture and used immediately without being isolated. This approach can be advantageous as it avoids handling the potentially unstable and highly reactive MTAD. The in situ generation is typically achieved by the oxidation of N-methylurazole in the presence of the desired reaction partner. This technique has been successfully employed in various cycloaddition reactions. researchgate.net

Reactivity and Reaction Mechanisms of 4 Methyl 1,2,4 Triazoline 3,5 Dione

Fundamental Reactivity Principles of 4-Methyl-1,2,4-triazoline-3,5-dione

The reactivity of MTAD is rooted in its distinct electronic and structural characteristics. These features make it a potent reagent in numerous chemical transformations, including ene reactions, cycloadditions, and electrophilic aromatic substitutions. sci-hub.se

Electrophilic Nature and Electron Deficiency

This compound is characterized as a potent electrophile. sci-hub.se This electrophilicity arises from the electron-withdrawing nature of the two carbonyl groups attached to the triazoline ring. This structural arrangement leads to a significant electron deficiency, particularly at the nitrogen-nitrogen double bond. The cyclic structure of triazolinediones, including MTAD, contributes to a lowered Lowest Unoccupied Molecular Orbital (LUMO) energy of the N=N bond, enhancing its ability to accept electrons. researchgate.net This inherent electron deficiency is a key driver for its reactions with electron-rich species. acs.orgacs.org

The high reactivity of MTAD is also evident in its interactions with various nucleophiles. For instance, it readily reacts with electron-rich aromatic compounds and nitrogen heterocycles. acs.orgacs.org The vibrant magenta color of MTAD is a useful indicator in reactions, as its consumption is marked by the disappearance of this color. sci-hub.se

Reactivity Comparison with Other 4-Substituted-1,2,4-triazoline-3,5-diones

The substituent at the 4-position of the 1,2,4-triazoline-3,5-dione ring system can influence the reactivity of the compound. Both this compound (MTAD) and 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) are highly reactive dienophiles and electrophiles. researchgate.netuzhnu.edu.ua The choice between MTAD and PTAD in a particular reaction can sometimes be guided by the desired properties of the final product or subtle differences in reactivity.

While both are exceptionally reactive, MTAD is noted for undergoing photochemical [4+2] cycloadditions with aromatic compounds, a reaction not commonly reported for other triazolinediones (TADs). sci-hub.se The reactivity of both MTAD and PTAD has been harnessed in various cycloaddition reactions, including Diels-Alder reactions, and in ene reactions with a wide range of substrates. researchgate.netuzhnu.edu.ua The high reactivity of these compounds is attributed to their cyclic structure which lowers the energy of the N=N bond's LUMO. researchgate.net

Ene Reactions Involving this compound

Ene reactions represent a significant class of transformations for this compound, where it functions as a powerful enophile. sci-hub.se These reactions involve the formation of a new carbon-nitrogen bond, a new carbon-hydrogen bond, and the migration of a double bond.

Scope with Linear and Cyclic Olefins

MTAD readily participates in ene reactions with a broad range of olefins that possess at least one allylic hydrogen atom. sci-hub.sersc.org This includes both linear and cyclic alkenes. The reaction proceeds with the formation of an allylic urazole (B1197782), where the triazolinedione moiety is attached to the carbon that was formerly part of the double bond, and the double bond has shifted to a new position. The versatility of this reaction allows for the functionalization of various olefinic structures.

Reactions with Enol Ethers and α,β-Unsaturated Sulfoxides

The scope of ene reactions involving MTAD extends beyond simple olefins to include more functionalized substrates like enol ethers and α,β-unsaturated sulfoxides. sci-hub.seresearchgate.net In the case of enol ethers, the reaction yields the corresponding ene adducts, demonstrating the high electrophilicity of MTAD. sci-hub.se Similarly, MTAD reacts with certain α,β-unsaturated sulfoxides to give the corresponding allyl triazolidines as ene-type products. researchgate.net For instance, the reaction of MTAD with 2-methyl-3-phenylsulfinyl-2-butene and E-2-phenylsulfinyl-2-butene results in the formation of the respective ene adducts. researchgate.net

Mechanistic Insights into Ene Adduct Formation

Investigations into the mechanism of the ene reaction with 4-substituted-1,2,4-triazoline-3,5-diones have provided valuable insights. It is understood that the reaction can proceed through different pathways depending on the substrates and reaction conditions. For some reactions, evidence points towards the involvement of aziridinium (B1262131) imide intermediates. sci-hub.se To prevent the ring-opening of these intermediates by nucleophilic solvents, these reactions are typically conducted in aprotic solvents. sci-hub.se The formation of these intermediates highlights the stepwise nature of the ene reaction in certain cases. Further studies on the reaction of 4-phenyl-1,2,4-triazoline-3,5-dione with substituted butadienes have suggested the possibility of a nonconcerted Diels-Alder reaction, which can be seen as a related pericyclic process. acs.org

Cycloaddition Reactions of this compound

This compound (MTAD) is a highly reactive compound known for its participation in various cycloaddition reactions. sci-hub.se Its unique five-membered cyclic azodicarbonyl structure makes it an exceptionally electrophilic reagent, readily engaging in thermal and photochemical transformations. sci-hub.se

MTAD is a potent dienophile in Diels-Alder reactions, a class of [4+2] cycloaddition reactions. sci-hub.seuzhnu.edu.ua These reactions are a cornerstone of synthetic organic chemistry for the construction of six-membered rings. The high reactivity of MTAD allows these reactions to often proceed rapidly, even at room temperature. uzhnu.edu.ua

The exceptional dienophilic reactivity of MTAD is attributed to its electrophilic nature. sci-hub.se It readily reacts with a wide range of dienes. sci-hub.seuzhnu.edu.ua The reactions are often highly regioselective, particularly with unsymmetrical dienes containing either electron-releasing or electron-withdrawing groups. uzhnu.edu.ua This high reactivity has made MTAD a valuable tool for trapping unstable polyene intermediates in order to study them as stable compounds. sci-hub.se

For instance, 1-methoxy-3-trimethylsiloxybuta-1,3-diene reacts swiftly with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), a closely related compound, at room temperature. uzhnu.edu.ua Similarly, cycloaddition of PTAD with bis-exo-methylene cyclohexanes occurs readily at room temperature. uzhnu.edu.ua

MTAD and its phenyl analog, PTAD, readily undergo Diels-Alder reactions with various conjugated dienes. acs.orgdocumentsdelivered.com These reactions have been extensively studied and are a reliable method for the synthesis of diazapolycyclic compounds. documentsdelivered.com The reaction of PTAD with cyclopentadiene (B3395910) proceeds as expected for a Diels-Alder reaction. ed.gov However, its reaction with 1,3,5-cycloheptatriene is noteworthy as it reacts exclusively with the norcaradiene valence tautomer to yield a single cycloadduct. ed.gov

The stereochemistry of these cycloadditions has also been a subject of investigation. For example, the reactions of trans,trans- and cis,trans-2,4-hexadiene with C60 have been studied to understand the stereochemical outcomes of [4+2] cycloadditions. acs.org

Table 1: Examples of Diels-Alder Reactions with Triazolinediones

DieneDienophileKey ObservationReference
CyclopentadienePTADExpected Diels-Alder adduct formed. ed.gov
1,3,5-CycloheptatrienePTADReacts with the norcaradiene tautomer. ed.gov
1-Methoxy-3-trimethylsiloxybuta-1,3-dienePTADRapid reaction at room temperature. uzhnu.edu.ua
bis-exo-methylene cyclohexanesPTADReadily forms adducts at room temperature. uzhnu.edu.ua

A unique aspect of MTAD's reactivity is its ability to undergo photochemical [4+2] cycloadditions with aromatic compounds, a reaction not typically observed for other triazolinediones. sci-hub.se Under visible light irradiation, MTAD can react with aromatic substrates like benzene (B151609), naphthalene (B1677914), and phenanthrene (B1679779) to form Diels-Alder type adducts. mdpi.com

The photochemical reaction of MTAD with benzene at low temperatures (below -60 °C) yields a [4+2] cycloaddition product. mdpi.com Interestingly, while it was previously thought that no reaction occurs at room temperature, recent studies have shown that visible light irradiation of MTAD and benzene over several days at room temperature leads to a para-substituted bisurazole adduct. mdpi.com This is believed to occur through sequential aromatic substitution reactions initiated by electron transfer from the aromatic ring to the photoactivated, highly electrophilic triplet state of MTAD. mdpi.com

The photochemical reactions of MTAD with naphthalene and phenanthrene also produce the corresponding Diels-Alder cycloadducts. mdpi.com

MTAD participates in homo-Diels-Alder reactions, a type of [2+2+2] cycloaddition, with bicycloalkadienes. bohrium.commdpi.com These reactions provide a rapid route to structurally interesting and strained heterocyclic compounds. mdpi.com The resulting adducts can be further transformed, for example, by hydrolysis to their hydrazine (B178648) derivatives and subsequent oxidation to strained azo compounds, which have been instrumental in studying the reactivity of diradicals. mdpi.com

The reaction of MTAD with unsubstituted bicycloalkadienes, such as norbornadiene (bicyclo[2.2.1]hepta-2,5-diene) and bicyclo[2.2.2]octa-2,5-diene, proceeds readily to form the expected homo-Diels-Alder adducts as the sole products. bohrium.commdpi.com

However, the introduction of substituents on the diene can alter the course and rate of the reaction. When a single electron-withdrawing group is attached to the diene system, the reaction can yield not only the homo-Diels-Alder adduct but also "insertion" products. mdpi.com Further increasing the electronic demand by introducing two electron-withdrawing groups, such as carbomethoxy groups, on the bicycloalkadiene still allows the reaction with MTAD to proceed, albeit at a significantly slower rate, to form only the homo-Diels-Alder adducts. mdpi.com In contrast, the presence of two strongly electron-withdrawing cyano groups on the diene completely inhibits the reaction with MTAD. mdpi.com

A study on the reaction of MTAD with a series of bicycloalkadienes, including norbornadiene, bicyclo[2.2.2]octa-2,5-diene, and bicyclo[3.2.2]nona-6,8-diene, revealed that while the C7 and C8 dienes gave the expected homo-Diels-Alder product, the C9 diene resulted in a rearranged adduct, suggesting the involvement of an aziridinium imide intermediate. bohrium.com

Table 2: Reactivity of MTAD in Homo-Diels-Alder Reactions

BicycloalkadieneSubstituentsProduct(s)Reference
NorbornadieneUnsubstitutedHomo-Diels-Alder adduct bohrium.commdpi.com
Bicyclo[2.2.2]octa-2,5-dieneUnsubstitutedHomo-Diels-Alder adduct bohrium.com
Bicyclo[3.2.2]nona-6,8-dieneUnsubstitutedRearranged adduct bohrium.com
BicycloalkadieneOne electron-withdrawing groupHomo-Diels-Alder adduct and insertion products mdpi.com
BicycloalkadieneTwo carbomethoxy groupsHomo-Diels-Alder adducts (slow reaction) mdpi.com
BicycloalkadieneTwo cyano groupsNo reaction mdpi.com

Homo-Diels-Alder Reactions ([2+2+2] Cycloadditions) with Bicycloalkadienes

Formation of Strained Heterocyclic Adducts

This compound (MTAD) is a potent dienophile known for its ability to participate in a variety of cycloaddition reactions, leading to the formation of strained heterocyclic systems. The reactivity of MTAD is comparable to that of singlet oxygen in certain reaction modes. researchgate.net For instance, its reaction with bicycloalkenes can lead to the formation of rearranged urazoles, highlighting its ability to form complex and strained adducts. acs.org

[2+2] and [2+3] Cycloaddition Reactions

MTAD and its phenyl-substituted analog, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), are well-documented to undergo various cycloaddition reactions, including [2+2] and [2+3] cycloadditions. These reactions provide routes to diverse heterocyclic structures.

Formation of Diazetidine Cycloadducts

The reaction of N-methyl-1,2,4-triazoline-3,5-dione (MeTAD) with alkenes such as acenaphthylene (B141429) and indene (B144670) can yield the expected [2+2] diazetidine cycloadducts. researchgate.net However, these reactions can also lead to the formation of unexpected 2:1 adducts, suggesting the involvement of a diradical intermediate. researchgate.net In a notable reaction with tetracyclopropylethylene, MeTAD quantitatively forms a meso-ionic compound which then rearranges to the diazetidine upon heating. acs.org This unusual pathway is attributed to the steric and conformational properties of the cyclopropyl (B3062369) groups. acs.org

Reactions with Palladium Enolates yielding Peptide Derivatives

Palladium enolates can undergo [2+3] cycloaddition reactions with both N-phenyl- and N-methyl-1,2,4-triazoline-3,5-dione. researchgate.net These reactions result in the formation of peptide derivatives, demonstrating the utility of triazolinediones in the synthesis of complex organic molecules. researchgate.net

Arenophile Reactivity and Electrophilic Aromatic Substitutions with this compound

This compound exhibits arenophile reactivity, participating in electrophilic aromatic substitution (EAS) reactions with various aromatic compounds. The mechanisms of these reactions involve an initial interaction of the electrophilic MTAD with the π-electrons of the aromatic ring. nih.gov

Acid-Catalyzed Reactions with Substituted Benzenes and Polycyclic Aromatic Hydrocarbons

Under acid catalysis, typically with trifluoroacetic acid, this compound reacts with substituted benzenes and polycyclic aromatic hydrocarbons to yield 1-arylurazoles. researchgate.net These reactions generally proceed in good to high yields and are successful with moderately electron-rich aromatic compounds that have suitable substitution patterns. researchgate.net The reaction is also tolerant of various functional groups on the aromatic ring. researchgate.net Visible light irradiation can also induce substitution reactions between MTAD and substituted benzenes, even in cases where no thermal reaction occurs. researchgate.net This photochemical process is believed to proceed through a radical ion pair generated from a charge-transfer complex. researchgate.net

Regioselectivity and Product Distribution in Aromatic Substitution

The regioselectivity and product distribution in the electrophilic aromatic substitution reactions of MTAD are influenced by the electronic properties and substitution pattern of the aromatic substrate. In reactions with substituted benzenes, the substitution can occur on the aromatic ring to form 1-arylurazoles. researchgate.net In some instances, particularly with photochemical induction, side-chain substitution can also occur if benzylic hydrogens are present, leading to the formation of benzylic urazole products. researchgate.net The formation of both ring and side-chain substitution products suggests the involvement of a common intermediate. researchgate.net

Interactive Data Tables

Table 1: Products from the Reaction of MeTAD with Acenaphthylene and Indene

SubstrateProduct TypeNotes
Acenaphthylene[2+2] Diazetidine CycloadductExpected product. researchgate.net
Acenaphthylene2:1 AdductUnexpected product, structure confirmed by X-ray crystallography. researchgate.net
Indene[2+2] Diazetidine CycloadductExpected product. researchgate.net
Indene2:1 AdductSimilar product distribution to acenaphthylene. researchgate.net

Table 2: Products from Acid-Catalyzed Reactions of MTAD with Aromatic Compounds

Aromatic CompoundCatalystProductYield
Substituted BenzenesTrifluoroacetic Acid1-ArylurazolesGood to High. researchgate.net
Polycyclic Aromatic HydrocarbonsTrifluoroacetic Acid1-ArylurazolesGood to High. researchgate.net

Stereochemical and Regiochemical Aspects in this compound Reactions

The stereochemistry and regiochemistry of reactions involving this compound (MTAD) are significantly influenced by the substrate structure and reaction conditions.

In reactions with olefins containing allylic hydrogens, such as β,β-dimethyl-p-methoxystyrene, MTAD exhibits high syn selectivity in the ene reaction, affording the ene adduct as the major product in aprotic solvents like chloroform (B151607). acs.org However, the formation of stereoisomeric [4+2]/ene diadducts with some loss of stereochemistry at the methyl groups is also observed. acs.org This suggests a stabilizing interaction in the transition state between the negatively charged nitrogen of MTAD and the phenyl ring, which directs the ene reaction to occur from the syn allylic methyl group. acs.org With trisubstituted alkenes, the new carbon-nitrogen bond in the ene adduct typically forms at the less substituted olefinic carbon, following Markovnikov selectivity. acs.org

The regioselectivity of MTAD reactions can be altered by the solvent. In polar protic solvents like methanol, solvent trapping of the intermediate occurs regiospecifically, leading to the formation of a methoxy (B1213986) adduct at the more substituted olefinic carbon. acs.org

The table below summarizes the stereochemical and regiochemical outcomes of MTAD with β,β-dimethyl-p-methoxystyrene in different solvents. acs.org

SolventProduct(s)Selectivity
ChloroformEne adduct, [4+2]/ene diadducts>97% syn selectivity for ene adduct
MethanolMethoxy adductRegiospecific formation at the more substituted carbon

Elucidation of Reaction Intermediates and Mechanistic Pathways in this compound Chemistry

The diverse reactivity of this compound (MTAD) is attributed to the formation of various transient intermediates, which dictate the final product distribution.

Mechanistic investigations into the ene reactions of MTAD have provided strong evidence for the involvement of aziridinium imide intermediates. sci-hub.se These zwitterionic species are formed by the electrophilic attack of MTAD on the olefin. sci-hub.se The stability and subsequent reaction pathways of these intermediates are influenced by the solvent. In aprotic solvents, they typically rearrange to form the ene product. sci-hub.se However, in protic solvents, they can be trapped by the solvent, leading to ring-opened products. sci-hub.se The formation of aziridinium ylides, a type of ammonium (B1175870) ylide, has also been proposed as a key intermediate in various transformations, offering pathways to structurally complex N-heterocycles. nih.govnih.gov

In certain reactions, particularly those involving photochemical activation or substrates capable of single-electron transfer, diradical and radical ion pair intermediates play a crucial role. For instance, the reaction of MTAD with acenaphthylene and indene yields not only the expected [2+2] cycloadducts but also 2:1 adducts, which are proposed to arise from a diradical intermediate. researchgate.net The triplet states of these diradical intermediates can be trapped by molecular oxygen. researchgate.net

Furthermore, the visible light-induced reaction of MTAD with substituted benzenes is believed to proceed through a radical ion pair, generated from the photoexcitation of an initial charge-transfer complex. researchgate.net This intermediate is consistent with the formation of both aromatic ring substitution and side-chain substitution products. researchgate.net Electrochemical studies also point to the formation of anion-radicals (A−) and urazolyl radicals (AH) as possible intermediates in redox processes. researchgate.net

In the presence of a strong acid like trifluoroacetic acid, the reactions of MTAD with certain aromatic compounds are best explained by the formation of carbocation intermediates. researchgate.netresearchgate.net For example, while the reaction with naphthalene appears to be a straightforward acid-catalyzed Diels-Alder reaction, the reactions with anthracene (B1667546) and phenanthrene are consistent with the generation of carbocations. researchgate.netresearchgate.net The ultimate fate of these carbocations, and thus the nature of the final products, is dependent on the relative rates of competing intermolecular and intramolecular reactions. researchgate.netresearchgate.net

Oxidative Transformations and Dehydrogenation Capabilities of this compound

This compound (MTAD) and its derivatives are effective oxidizing and dehydrogenating agents. sigmaaldrich.comsigmaaldrich.com For instance, the related compound 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can be used for the synthesis of pyridine (B92270) derivatives from 1,4-dihydropyridines. sigmaaldrich.comsigmaaldrich.com It also acts as a dehydrogenating agent in the synthesis of annulated dihydropyridazines through an inverse [4+2] cycloaddition reaction with cyclic alkenes and 1,2,4,5-tetrazines. sigmaaldrich.comsigmaaldrich.com The oxidation of N-methylurazole is a key step in the synthesis of MTAD itself. mdpi.commdpi.com

Reactivity Profiles of this compound with Diverse Substrate Classes

This compound is a highly reactive dienophile and enophile, participating in a variety of cycloaddition and ene reactions. acs.orgresearchgate.net Its reactivity is attributed to the cyclic structure and the lowered LUMO energy of the N=N bond. researchgate.net

Dienes: MTAD readily undergoes Diels-Alder reactions with a wide range of dienes. documentsdelivered.comwikipedia.orguzhnu.edu.uaresearchgate.net These [4+2] cycloaddition reactions are often rapid and lead to the formation of bicyclic urazoles. researchgate.netuzhnu.edu.ua The high reactivity of MTAD makes it a powerful tool for the functionalization of polydienes via the "ene" reaction, allowing for up to 93% conversion of the diene repeating units at room temperature. researchgate.net The resulting polymers exhibit a range of physical properties, from elastic at low conversion to rigid and amorphous at high conversion. researchgate.net

The homo-Diels-Alder reaction, a [2+2+2] cycloaddition, occurs between MTAD and bicycloalkadienes, producing strained heterocyclic compounds. mdpi.com While unsubstituted dienes yield the expected homo-Diels-Alder adducts, the presence of electron-withdrawing groups on the diene can lead to the formation of "insertion" products alongside the expected adducts. mdpi.com However, substitution with two strongly electron-withdrawing cyano groups can inhibit the reaction completely. mdpi.com

Substrate TypeReaction TypeProducts
Conjugated DienesDiels-Alder [4+2]Bicyclic Urazoles
Bicycloalkadieneshomo-Diels-Alder [2+2+2]Strained Heterocyclic Adducts
PolydienesEne ReactionFunctionalized Polymers

Styrenes: The reaction of MTAD with β,β-dimethyl-p-methoxystyrene in chloroform has been reported to yield two stereoisomeric [4+2]/ene diadducts. uzhnu.edu.ua

Indoles: MTAD participates in ultrafast 'click' reactions with indoles. researchgate.net This reaction proceeds rapidly at ambient conditions without the need for a catalyst, offering a significant advantage for the synthesis of materials like polyureas. researchgate.net The development of novel indole/1,2,4-triazole (B32235) hybrids as potential tubulin polymerization inhibitors highlights the synthetic utility of this reactivity. nih.gov

Other Substrates:

Acenaphthylene and Indene: The reaction with these substrates leads to the expected [2+2] diazetidine cycloadducts as well as unexpected 2:1 adducts, which are thought to arise from a diradical intermediate. researchgate.netresearchgate.net

α,β-Unsaturated Sulfoxides: MTAD reacts with certain α,β-unsaturated sulfoxides to give allyl triazolidines as ene-type products. researchgate.net

Electron-Rich Aromatics: In the presence of a trifluoroacetic acid catalyst, MTAD reacts with moderately electron-rich aromatic compounds to yield 1-arylurazoles via electrophilic aromatic substitution. nih.govresearchgate.netresearchgate.net The reaction is tolerant of various functional groups on the aromatic ring. nih.govresearchgate.net With N,N-dimethylaniline, the reaction is instantaneous at room temperature without a catalyst. researchgate.net

N-methylpyrrole: The reaction is instantaneous and results in a 2:1 adduct, with substitution occurring at the 2 and 5 positions of the pyrrole (B145914) ring through electrophilic aromatic substitution. researchgate.net

SubstrateReaction Type(s)Key Products/Features
β,β-dimethyl-p-methoxystyrene[4+2]/EneTwo stereoisomeric diadducts
IndolesClick ReactionPolyureas, Indole-triazole hybrids
Acenaphthylene, Indene[2+2] Cycloaddition, RadicalDiazetidine cycloadducts, 2:1 adducts
α,β-Unsaturated SulfoxidesEne ReactionAllyl triazolidines
Electron-Rich AromaticsElectrophilic Aromatic Substitution1-Arylurazoles
N-methylpyrroleElectrophilic Aromatic Substitution2:1 adduct

Computational and Theoretical Investigations of 4 Methyl 1,2,4 Triazoline 3,5 Dione

Quantum Chemical Studies on Reaction Pathways and Mechanisms

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of various reactions involving 4-Methyl-1,2,4-triazoline-3,5-dione. These studies have explored cycloaddition reactions, ene reactions, and other transformations, providing valuable information on transition states and reaction energetics.

One of the most studied reactions of MTAD is the Diels-Alder cycloaddition. Theoretical studies have investigated the concerted and stepwise mechanisms of these [4+2] cycloadditions. For instance, in the reaction with dienes, computational models have been used to analyze the geometry of the transition states and the activation energies, confirming the high reactivity of MTAD as a dienophile. These calculations often reveal a highly synchronous, yet potentially asymmetric, transition state. The high reactivity is attributed to the low-lying LUMO of the N=N bond, which facilitates interaction with the HOMO of the diene.

The ene reaction, another characteristic transformation of MTAD, has also been a focus of computational analysis. Theoretical studies on the ene reaction of related 4-substituted-1,2,4-triazoline-3,5-diones with alkenes have been performed to understand the reaction mechanism and stereoselectivity. For the ene reaction between 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) and hex-1-ene, the activation parameters have been determined, revealing a significant negative activation entropy, which is consistent with a highly ordered, cyclic transition state. researchgate.net Although specific values for MTAD were not found in the immediate search, the principles and trends observed for the phenyl-substituted analogue are expected to be similar.

Furthermore, computational studies have shed light on more complex reaction pathways. For example, the reaction of MTAD with acenaphthylene (B141429) and indene (B144670) leads to not only the expected [2+2] cycloadducts but also to unexpected 2:1 adducts. Computational modeling suggests that these products are derived from a diradical intermediate. researchgate.net DFT calculations have also been employed to investigate the mechanochemical reactivity of Diels-Alder adducts of triazolinediones, providing insights into the force-induced retro-Diels-Alder reactions.

Table 1: Calculated Activation Parameters for Ene Reactions of a Related Triazolinedione This table presents data for a closely related compound, 4-phenyl-1,2,4-triazoline-3,5-dione, to illustrate the typical energetic profiles of such reactions.

ReactionSolventΔH‡ (kJ/mol)ΔS‡ (J/mol·K)ΔV‡ (cm³/mol)
4-Phenyl-1,2,4-triazoline-3,5-dione + Hex-1-ene1,2-Dichloroethane51.3 ± 0.5-122 ± 2-31.0 ± 1.0
Data sourced from Kiselev, V. D., et al. (2015). researchgate.net

Molecular Orbital Theory and Electronic Structure Analysis in Reactivity Prediction

Molecular orbital (MO) theory provides a powerful framework for understanding and predicting the reactivity of this compound. The electronic structure of MTAD, particularly the nature of its frontier molecular orbitals (HOMO and LUMO), is a key determinant of its chemical behavior.

The high electrophilicity of MTAD is directly related to the low energy of its LUMO, which is predominantly localized on the N=N double bond. This makes it an excellent electron acceptor in reactions with nucleophilic species. The HOMO, on the other hand, is primarily associated with the lone pairs on the oxygen and nitrogen atoms. The energy gap between the HOMO and LUMO is a critical parameter for predicting the reactivity of the molecule; a smaller gap generally implies higher reactivity. ugm.ac.id

Semi-empirical MO calculations at the AM1 level have been used to investigate the electronic structure of intermediates in redox processes involving triazolinediones. researchgate.net These calculations have helped to rationalize the differences in redox reactivity among various derivatives by analyzing the electronic properties of species such as the anion-radical, dianion, and urazolyl radical. researchgate.net

More sophisticated DFT calculations have been used to obtain more accurate descriptions of the molecular orbitals and their energies. For the related 4H-1,2,4-triazole-3,5-dione, DFT calculations have provided detailed visualizations of the HOMO and LUMO, illustrating the distribution of electron density that governs its reactivity. These theoretical models are crucial for predicting the regioselectivity and stereoselectivity of its cycloaddition reactions.

Table 2: Frontier Molecular Orbital (FMO) Analysis of a Related Triazole This table provides a qualitative description of the frontier orbitals of the parent 4H-1,2,4-triazole-3,5-dione, which serves as a model for understanding the electronic structure of MTAD.

Molecular OrbitalKey Atomic ContributionsImplication for Reactivity
HOMO Oxygen and Nitrogen lone pairsNucleophilic character at the carbonyl and non-azo nitrogen atoms.
LUMO N=N π* antibonding orbitalHigh electrophilicity and reactivity as a dienophile in cycloaddition reactions.
Based on general principles of MO theory and findings for related structures.

Characterization of Radical and Charge-Transfer Intermediates through Computational Methods

Computational methods have been indispensable for the characterization of fleeting radical and charge-transfer intermediates that are often proposed in the reactions of this compound. These calculations provide structural and energetic information that is difficult to obtain experimentally.

In the photochemical reactions of MTAD with substituted benzenes, the formation of a radical ion pair is proposed as a key intermediate. acs.orgnih.gov This intermediate arises from the photoexcitation of an initially formed charge-transfer complex. acs.orgnih.gov DFT calculations, specifically at the UB3LYP/6-31G* level, have been successfully used to calculate the spin density maps of the aromatic radical cations. acs.orgnih.gov These maps are powerful predictive tools, as the distribution of spin density correlates well with the observed regioselectivity of the substitution products. acs.orgnih.gov

The formation of diradical intermediates has also been computationally investigated in the context of [2+2] cycloadditions and the formation of 2:1 adducts with alkenes like acenaphthylene. researchgate.net These diradicals are stabilized by the adjacent urazoyl ring and benzylic systems. Computational studies provide support for the existence of these intermediates and help to explain the observed product distributions.

Furthermore, electrochemical studies combined with MO calculations have indicated the involvement of anion-radicals (A•−), dianions (A²⁻), and the urazolyl radical (AH•) in the redox processes of triazolinediones. researchgate.net These computational models help to elucidate the electronic structure and stability of these highly reactive species.

Table 3: Computationally Studied Intermediates in MTAD Reactions

Intermediate TypeReaction ContextComputational MethodKey Findings
Radical Ion Pair Photochemical reaction with substituted benzenesDFT (UB3LYP/6-31G*)Spin density maps predict product distribution. acs.orgnih.gov
Diradical Intermediate Reaction with acenaphthylene and indeneNot specified in abstractExplains formation of unexpected 2:1 adducts. researchgate.net
Anion-Radical (A•−) Redox processesSemi-empirical AM1Provides insight into redox reactivity. researchgate.net
Urazolyl Radical (AH•) Redox processesSemi-empirical AM1Characterizes a key radical intermediate. researchgate.net

Advanced Applications of 4 Methyl 1,2,4 Triazoline 3,5 Dione in Organic Synthesis and Materials Science

Synthetic Utility in Complex Organic Molecule Construction

The powerful electrophilicity and dienophilic nature of MTAD make it an invaluable tool for synthetic chemists. researchgate.net It readily engages in cycloaddition reactions that facilitate the rapid assembly of intricate molecular architectures, particularly those containing nitrogen atoms. researchgate.netresearchgate.net

MTAD is extensively used in cycloaddition chemistry to generate diverse nitrogen-containing heterocyclic compounds. researchgate.netresearchgate.net Its reactions are often high-yielding and stereospecific, providing access to complex scaffolds from relatively simple starting materials.

Diels-Alder Reactions: MTAD is an exceptionally reactive dienophile in [4+2] Diels-Alder reactions. It can even react with aromatic systems, which typically lack the reactivity of traditional dienes. For instance, the photochemical Diels-Alder reaction of MTAD with benzene (B151609) at low temperatures yields a cycloadduct, a transformation that highlights its enhanced reactivity under photochemical conditions. mdpi.com

Homo-Diels-Alder Reactions: MTAD participates in [2+2+2] cycloadditions, also known as homo-Diels-Alder reactions, with bicycloalkadienes. mdpi.com These reactions produce structurally interesting and strained heterocyclic molecules. mdpi.com The reactivity in these systems can be sensitive to electronic effects; while dienes substituted with two carbomethoxy groups still react, the presence of two strongly electron-withdrawing cyano groups can completely inhibit the reaction. mdpi.com

Ene Reactions: MTAD readily undergoes ene reactions with alkenes and other unsaturated systems. It reacts with α,β-unsaturated sulfoxides to yield the corresponding allyl triazolidines, demonstrating a reactivity pattern similar to that of singlet oxygen in certain contexts. researchgate.net

Aromatic Substitution: Under acid-catalyzed or photochemical conditions, MTAD can react with electron-rich aromatic compounds, such as substituted benzenes, to form 1-arylurazoles. researchgate.netresearchgate.net This provides a direct method for the C-H functionalization of aromatic rings, installing a nitrogen-rich heterocyclic moiety. researchgate.net The reaction with benzene under visible light irradiation produces a para-substituted bisurazole adduct through what is proposed to be a sequential aromatic substitution mechanism. mdpi.com

The table below summarizes key cycloaddition reactions involving MTAD for the synthesis of nitrogenous heterocycles.

Reaction TypeSubstrate ExampleProduct TypeKey Findings & ConditionsReference(s)
Diels-Alder BenzeneBicyclic AdductOccurs under photochemical irradiation at low temperatures (< -60 °C). mdpi.com
Homo-Diels-Alder BicycloalkadienesStrained HeterocyclesProceeds readily with unsubstituted dienes; inhibited by strong electron-withdrawing groups. mdpi.com
Ene Reaction α,β-Unsaturated SulfoxidesAllyl TriazolidinesForms ene-type products, showing reactivity analogous to singlet oxygen. researchgate.net
Aromatic Substitution Substituted Benzenes1-ArylurazolesCan be promoted by acid catalysis or visible light irradiation. researchgate.netresearchgate.net

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of natural products and pharmaceuticals, exhibiting a wide range of biological activities including antibacterial, antifungal, and antitumor properties. nih.govmdpi.comnih.gov The ability of MTAD to efficiently construct complex polycyclic systems makes it a valuable reagent in medicinal chemistry and drug discovery. nih.govorganic-chemistry.org Although specific total syntheses of major pharmaceuticals using MTAD as a key step are not prominently featured in recent literature, its application in synthesizing analogues of biologically important molecules has been described. For example, 4-substituted-1,2,4-triazoline-3,5-diones have been utilized in a versatile synthetic procedure to prepare prostaglandin (B15479496) analogues. researchgate.net The urazole (B1197782) and triazole cores are prevalent in many bioactive compounds, and the reactions facilitated by MTAD represent a direct route to these important pharmacophores. mdpi.comorganic-chemistry.org

Bioconjugation Strategies Utilizing 4-Methyl-1,2,4-triazoline-3,5-dione

The unique reactivity of the triazolinedione scaffold has been harnessed for bioconjugation, the process of covalently linking molecules to biomolecules such as proteins and peptides. These strategies enable the site-specific modification of complex biological systems.

A significant advancement in bioconjugation is the "tyrosine-click" reaction, which allows for the selective modification of tyrosine residues in peptides and proteins. acs.orgrsc.org This reaction typically employs 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) and its derivatives, which react with the electron-rich phenol (B47542) side chain of tyrosine via an ene-type or electrophilic aromatic substitution mechanism. acs.orgresearchgate.netanr.fr

While PTAD is often the reagent of choice due to its higher efficiency, the underlying reactivity is shared by other triazolinediones, including MTAD. nih.gov Research comparing PTAD and MTAD has shown that the electronic nature of the substituent at the 4-position is key to controlling the reaction rate, with the phenyl group of PTAD leading to more efficient labeling compared to the methyl group of MTAD. nih.gov The reaction is notable for its speed and chemoselectivity, proceeding under mild, aqueous conditions compatible with biological systems. acs.orgnih.gov This method has been categorized as a diazodicarboxyamide-based tyrosine conjugation and has seen significant development, including photochemical and electrochemical variations. rsc.organr.fr

The tyrosine-click reaction provides a powerful tool for the precise modification of proteins and peptides. acs.orgnih.gov This has enabled the attachment of a wide variety of functional groups, including:

Polyethylene glycol (PEG) chains: For PEGylation, which can improve the pharmacokinetic properties of protein therapeutics. acs.orgnih.gov

Reporter tags: Such as fluorophores for imaging and tracking. acs.org

Small molecule drugs: To create antibody-drug conjugates (ADCs). acs.orgnih.gov

A key advantage of this methodology is its orthogonality to other common bioconjugation techniques that target cysteine or lysine (B10760008) residues, allowing for the creation of trifunctionalized proteins. acs.orgnih.gov For example, a PTAD derivative linked to the HIV inhibitor aplaviroc (B1665140) was successfully conjugated to the antibody trastuzumab, creating an ADC with potent HIV-1 neutralization activity. nih.gov The resulting linkage demonstrates remarkable stability across a wide range of pH values, temperatures, and in human blood plasma, proving significantly more robust than commonly used maleimide-based linkages. acs.orgnih.gov

The stable and heterocyclic nature of the triazolinedione adducts makes them attractive candidates for applications in radiochemistry and medical imaging, particularly Positron Emission Tomography (PET). PET imaging relies on the detection of radionuclides incorporated into biologically active molecules. The development of methods for the late-stage introduction of radioisotopes like carbon-11 (B1219553) (¹¹C) and fluorine-18 (B77423) (¹⁸F) is crucial.

Research has demonstrated the successful synthesis of ¹¹C-labeled triazolones as probes for imaging fatty acid synthase (FASN) expression with PET. mdpi.com In these studies, the triazolone precursor was alkylated with [¹¹C]CH₃I or [¹¹C]CH₃OTf to generate the final radiotracer. mdpi.com While these specific examples did not use MTAD directly, they validate the triazolone core as a suitable scaffold for radiolabeling. Furthermore, methods have been developed for the radiosynthesis of other triazole-containing structures, such as 5-[¹⁸F]fluoro-1,2,3-triazoles and molecules containing a 5-([¹⁸F]trifluoromethyl)-1,2,4-oxadiazole ([¹⁸F]TFMO) moiety, for PET imaging applications. nih.govnih.gov Given the robust chemistry of MTAD and the proven utility of the resulting urazole structure in bio-orthogonal applications, the development of MTAD-derived radiotracers represents a promising avenue for creating novel PET imaging agents.

The table below details research findings on the application of triazolinediones in bioconjugation and related fields.

Application AreaReagent TypeBiomolecule TargetKey FindingReference(s)
Tyrosine-Click Reaction PTAD (model for MTAD)Tyrosine residuesFast, chemoselective reaction under mild aqueous conditions. acs.orgrsc.orgnih.gov
Protein PEGylation PTAD derivativeChymotrypsinogenProvides selective PEGylation compared to traditional lysine-targeting methods. acs.orgnih.gov
Antibody-Drug Conjugates PTAD-aplavirocTrastuzumab (Antibody)Created a potent ADC for HIV-1 neutralization with a highly stable linkage. acs.orgnih.gov
PET Imaging Probes Triazolone PrecursorsFatty Acid Synthase (FASN)Successful radiosynthesis of ¹¹C-labeled triazolones for in vivo imaging. mdpi.com

Integration of this compound in Polymer Chemistry and Materials Science

This compound (MTAD) is a highly reactive and versatile reagent that has found significant application in the fields of polymer chemistry and materials science. researchgate.netresearchgate.net Its unique reactivity, particularly in ene and Diels-Alder reactions, allows for the efficient modification and synthesis of a wide range of polymeric materials. uzhnu.edu.uaresearchgate.net The vibrant magenta color of MTAD provides a convenient visual method for monitoring reaction progress, as the color disappears upon consumption of the reagent. sci-hub.se

Synthesis of New Polydienes via Ene Reactions

The ene reaction of MTAD with polymers containing olefinic units, such as polydienes, is a powerful method for creating new functional polymers. researchgate.net This reaction proceeds readily at ambient temperatures and allows for a high degree of chemical conversion, with up to 93% of the diene repeating units in the parent polymer chain undergoing modification. researchgate.net The reaction is not only efficient, with yields of the new polymers ranging from 90 to 95%, but also highly tunable. researchgate.net

By controlling the extent of the ene reaction, the physical properties of the resulting polymers can be systematically varied. At low degrees of conversion, the polymers may exhibit properties such as secondary crosslinking effects or enhanced elasticity. researchgate.net Conversely, at high degrees of conversion, the materials become rigid, amorphous polymers with high softening points. researchgate.net This transformation is attributed to the introduction of the bulky triazolinedione groups, which increases the glass transition temperature (Tg) and polarity of the polymer. researchgate.net Consequently, the modified polymers become soluble in polar solvents. researchgate.net

A notable example is the reaction of MTAD with polyisoprene. The ene reaction introduces urazole groups onto the polymer backbone, significantly altering its chemical and physical characteristics.

Creation of Cross-linked and Functionalized Polymeric Materials

MTAD is instrumental in the creation of cross-linked and functionalized polymeric materials. Its high reactivity allows for the efficient introduction of functional groups onto polymer backbones, a process often referred to as "click" chemistry due to its speed and specificity. researchgate.netacs.org This functionalization can dramatically alter the properties of the original polymer.

Bistriazolinediones, which contain two triazolinedione moieties, are particularly effective as cross-linking agents. They can react with diene-containing polymers at room temperature to form a cross-linked network. researchgate.net This process is utilized in creating materials with enhanced mechanical properties and thermal stability. For instance, this strategy has been employed to produce Janus-type nanoparticles from block copolymer thin films by functionalizing one of the polymer blocks with a diene and subsequently cross-linking it. researchgate.net

Furthermore, the urazole moiety introduced by the reaction with MTAD contains a reasonably acidic proton, allowing the functionalized polymer to form salts. researchgate.net This opens up possibilities for creating ion-containing polymers with unique properties and applications. The ability to graft MTAD onto polymer chains also allows for the development of graft copolymers with tailored architectures and functionalities. nih.gov

Role of this compound in Trapping Unstable Intermediates and Transient Species

A significant application of MTAD in organic synthesis is its use as a trapping agent for unstable intermediates and transient species. researchgate.net Its exceptional reactivity as a dienophile and electrophile enables it to intercept and form stable adducts with short-lived molecules that would otherwise be difficult to isolate or characterize. sci-hub.se

MTAD is particularly effective in trapping diradical intermediates. researchgate.net For example, in certain reactions, diradical intermediates can be generated, and their triplet states can be trapped by MTAD. researchgate.net This has been supported by computational studies. researchgate.net The reaction of MTAD with compounds like acenaphthylene (B141429) and indene (B144670) can lead to the formation of 2:1 adducts, which are believed to arise from a diradical intermediate stabilized by the urazoyl ring. researchgate.net

The compound is also known to react with and trap highly stabilized carbocations. For instance, the demethoxylation of rapamycin (B549165) in the presence of a Lewis acid generates a stable carbocation that can be trapped by nucleophiles, a reaction scheme that can be influenced by reagents like MTAD. researchgate.net Furthermore, MTAD has been used to trap intermediates in photochemical reactions, such as the radical ion pairs formed during the photo-induced reaction between MTAD and substituted benzenes. researchgate.net

In one unusual case, the reaction of MTAD with tetracyclopropylethylene resulted in the quantitative formation of a meso-ionic compound, a result of the unique steric and conformational properties of the starting material inhibiting the expected reaction pathways. nih.govacs.org This highlights MTAD's utility in capturing and characterizing otherwise inaccessible reactive intermediates.

Applications in Elucidation of Chemical Structures and Pathways

The high and predictable reactivity of MTAD makes it a valuable tool for the elucidation of chemical structures and the investigation of reaction mechanisms. chemicalbook.com By reacting MTAD with an unknown compound, a stable, crystalline derivative is often formed, which can then be analyzed, for instance by X-ray crystallography, to determine the structure of the original molecule. researchgate.net This technique is particularly useful for determining the structure of complex natural products or transient species at trace levels. chemicalbook.com

MTAD's ability to participate in specific cycloaddition reactions, such as the homo-Diels-Alder reaction with bicycloalkadienes, provides access to structurally unique heterocyclic molecules. mdpi.com The study of these reactions and their products can offer deep mechanistic insights. mdpi.com For example, investigating the reaction of MTAD with bicycloalkadienes bearing electron-withdrawing groups has helped to probe the limits of reactivity and understand the factors that influence the formation of different types of products. mdpi.com

The use of isotopically labeled triazolinediones, such as [3,5-¹³C₂,4-¹⁵N]4-phenyl-1,2,4-triazoline-3,5-dione, a close analog of MTAD, further enhances its utility in structural elucidation. researchgate.net These labeled reagents allow for more detailed analysis of complex reaction mixtures using NMR spectroscopy, facilitating the identification of unknown products and intermediates. researchgate.net

The reaction of MTAD with substituted benzenes under trifluoroacetic acid catalysis has been studied to understand the mechanism of electrophilic aromatic substitution. researchgate.netresearchgate.net The observed product distributions provide insights into the formation of carbocation intermediates and the factors governing the reaction pathway. researchgate.net Similarly, studying the photochemical reactions of MTAD with aromatic compounds helps to understand the role of charge-transfer complexes and radical ion pairs in these transformations. researchgate.net

Q & A

Q. How can researchers validate the regioselectivity of 4-MTAD adducts in complex mixtures?

  • Combine tandem MS (e.g., CID fragmentation patterns) with computational modeling (e.g., Gaussian09 DFT calculations). For example, the m/z 315 fragment in MTAD-CLA adducts confirms cycloaddition at the 9,11-diene position. Isotopic labeling (¹³C-MTAD) further distinguishes adducts from matrix interferences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.